Cas no 2137824-69-0 (4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide)

4-Amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide is a specialized sulfonoimidamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a sulfonoimidamide core, which may confer unique reactivity and binding properties, making it valuable for drug discovery and chemical synthesis. The presence of both amino and alkyl substituents enhances its versatility as an intermediate in organic transformations. This compound is particularly notable for its potential role in modulating biological activity due to its sulfonamide-like characteristics. High purity and well-defined synthetic pathways ensure reproducibility in research settings. Its stability under standard conditions further supports its utility in experimental and industrial applications.
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide structure
2137824-69-0 structure
Product name:4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
CAS No:2137824-69-0
MF:C12H21N3OS
MW:255.379641294479
CID:6301283
PubChem ID:165844967

4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide Chemical and Physical Properties

Names and Identifiers

    • 2137824-69-0
    • 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
    • EN300-739200
    • Inchi: 1S/C12H21N3OS/c1-4-14-17(16,15-9-10(2)3)12-7-5-11(13)6-8-12/h5-8,10H,4,9,13H2,1-3H3,(H,14,15,16)
    • InChI Key: DUXHKAOVRRFJNO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)(NCC)(=NCC(C)C)=O

Computed Properties

  • Exact Mass: 255.14053348g/mol
  • Monoisotopic Mass: 255.14053348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 75.9Ų

4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-739200-0.05g
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
2137824-69-0 95.0%
0.05g
$1549.0 2025-03-11
Enamine
EN300-739200-2.5g
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
2137824-69-0 95.0%
2.5g
$3611.0 2025-03-11
Enamine
EN300-739200-5.0g
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
2137824-69-0 95.0%
5.0g
$5345.0 2025-03-11
Enamine
EN300-739200-0.1g
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
2137824-69-0 95.0%
0.1g
$1623.0 2025-03-11
Enamine
EN300-739200-0.5g
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
2137824-69-0 95.0%
0.5g
$1770.0 2025-03-11
Enamine
EN300-739200-10.0g
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
2137824-69-0 95.0%
10.0g
$7927.0 2025-03-11
Enamine
EN300-739200-1.0g
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
2137824-69-0 95.0%
1.0g
$1844.0 2025-03-11
Enamine
EN300-739200-0.25g
4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
2137824-69-0 95.0%
0.25g
$1696.0 2025-03-11

4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide Related Literature

Additional information on 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide

Research Brief on 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS: 2137824-69-0)

In recent years, the compound 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS: 2137824-69-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonoimidamide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. The unique structural features of this compound, including its sulfonoimidamide moiety, contribute to its biological activity and make it a valuable candidate for further investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory activity against bacterial sulfonamide-resistant enzymes, suggesting its potential as a next-generation antimicrobial agent. The study utilized X-ray crystallography to reveal the compound's binding mode within the enzyme active site, providing critical insights for structure-based drug design.

Another significant advancement comes from a 2024 Nature Chemical Biology publication that explored the compound's application in cancer therapy. Researchers found that 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide exhibits selective cytotoxicity against certain cancer cell lines by modulating key signaling pathways. The study employed advanced proteomics and metabolomics approaches to characterize the compound's mechanism of action, revealing its ability to disrupt cancer cell metabolism through targeted protein interactions.

From a synthetic chemistry perspective, recent work has focused on optimizing the production of 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide. A 2023 Organic Process Research & Development paper described an improved synthetic route that enhances yield while reducing environmental impact. The new methodology employs green chemistry principles and catalytic processes, making large-scale production more feasible for potential clinical applications.

Pharmacokinetic studies of 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide have also progressed significantly. Recent preclinical investigations reported in Drug Metabolism and Disposition (2024) demonstrated favorable absorption and distribution profiles in animal models, with particular emphasis on its ability to cross biological barriers relevant to target diseases. These findings support further development of this compound as a potential therapeutic agent.

Looking forward, the research community anticipates several key developments related to 4-amino-N-ethyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide. Current clinical trial registrations indicate planned Phase I studies for its antimicrobial applications, while additional preclinical work continues to explore its potential in other therapeutic areas. The compound's versatility and demonstrated biological activity suggest it may serve as a valuable scaffold for the development of multiple therapeutic candidates in the coming years.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited